Specific Optical Rotation: Clear Chiroptical Differentiation from the (S)-Enantiomer
The (R)-enantiomer exhibits a positive specific rotation of +70° (c=2, chloroform, 20°C, 589 nm) [1], while the (S)-enantiomer (CAS 19131-99-8) exhibits a negative specific rotation of approximately -73° under comparable conditions (c=2, chloroform) . This ~143° difference in optical rotation provides a direct, quantitative metric for confirming enantiomeric identity and purity.
| Evidence Dimension | Specific optical rotation ([α]D²⁰) |
|---|---|
| Target Compound Data | +70° (c=2, CHCl₃) [1] |
| Comparator Or Baseline | (S)-N-methyl-1-phenylethanamine: -73° (c=2, CHCl₃) |
| Quantified Difference | 143° difference in magnitude and opposite sign |
| Conditions | Polarimetry at 20°C, 589 nm (sodium D-line), concentration ~2 g/100 mL in chloroform |
Why This Matters
For procurement, this optical rotation value serves as a critical quality control parameter; a deviation from +70° indicates the presence of the undesired (S)-enantiomer or racemization, directly impacting the success of stereoselective applications.
- [1] Kuujia. (2025). Cas no 5933-40-4 ((R)-N-Methyl-1-phenylethanamine). Product Page. Retrieved from https://www.kuujia.com/cas-5933-40-4.html View Source
